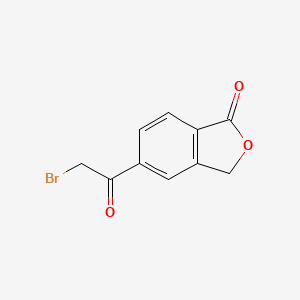
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride
概要
説明
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a thiazolidinedione ring, and it is often used in research settings due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the reaction of 2-aminocyclohexanol with thiazolidinedione derivatives under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the formation of the thiazolidinedione ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product is of high purity.
化学反応の分析
Types of Reactions: 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
科学的研究の応用
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials and chemicals with unique properties.
作用機序
The mechanism by which 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Thiazolidinedione derivatives: These compounds share a similar thiazolidinedione ring structure and are used in various applications, including as antidiabetic agents.
Cyclohexylamines: Compounds containing cyclohexylamine groups are used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness: 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its combination of the cyclohexyl group and the thiazolidinedione ring, which provides distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVCWRUAKYIXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)
![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)
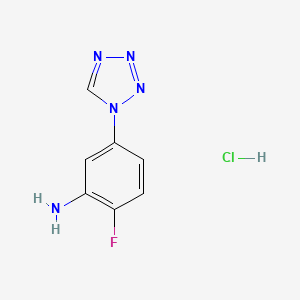

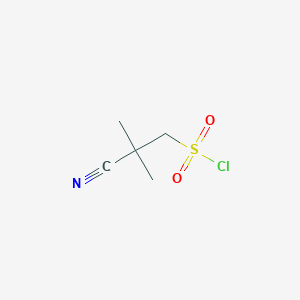
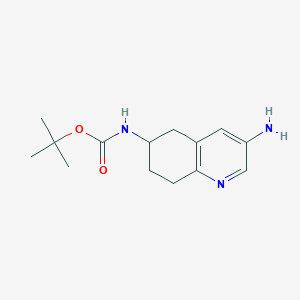
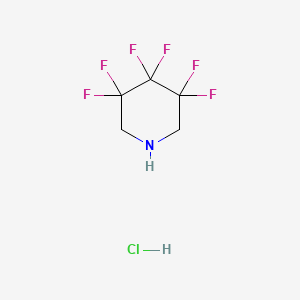


![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)
![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)
![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
